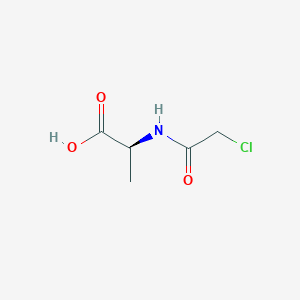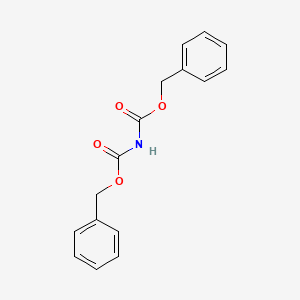
Chloroacetyl-l-alanine
Descripción general
Descripción
Chloroacetyl-l-alanine is a chemical compound with the molecular formula C5H8ClNO3 It is a derivative of l-alanine, an essential amino acid, and features a chloroacetyl group attached to the amino acid structure
Mecanismo De Acción
Target of Action
Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function
Biochemical Pathways
This compound likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . This compound, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.
Pharmacokinetics
This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion
Result of Action
These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, this compound can efficiently acetylate amines, leading to the formation of amide derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloroacetyl-l-alanine can be synthesized through the reaction of l-alanine with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other suitable methods to remove impurities and obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Chloroacetyl-l-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield l-alanine and chloroacetic acid.
Condensation Reactions: It can participate in condensation reactions with other amino acids or peptides to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Hydrolysis: Requires aqueous acidic or basic conditions.
Condensation Reactions: Often carried out in the presence of coupling agents like carbodiimides.
Major Products Formed:
Substitution Reactions: Various chloroacetyl derivatives.
Hydrolysis: l-Alanine and chloroacetic acid.
Condensation Reactions: Peptide chains or larger molecules containing the chloroacetyl group.
Aplicaciones Científicas De Investigación
Chloroacetyl-l-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Comparación Con Compuestos Similares
Chloroacetyl-d,l-alanine: A racemic mixture of chloroacetyl-l-alanine and its enantiomer.
N-(2-chloroacetyl)-l-phenylalanine: A derivative with a phenyl group instead of a methyl group.
N-chloroacetyl-l-aspartic acid: Contains an additional carboxyl group compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of l-alanine with the reactivity of the chloroacetyl group. This combination makes it a valuable tool in organic synthesis and biochemical research, offering distinct advantages over similar compounds in terms of reactivity and specificity .
Propiedades
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B3150529.png)
acetate](/img/structure/B3150535.png)
acetate](/img/structure/B3150543.png)
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)






![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
